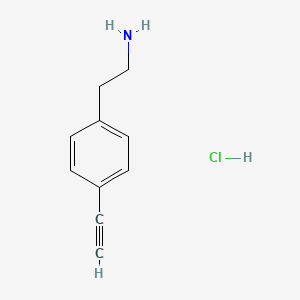
3-(Aminomethyl)-5-iodoaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)-5-iodoaniline is an organic compound with the molecular formula C7H9IN2 It is a derivative of aniline, where the amino group is substituted with an aminomethyl group at the 3-position and an iodine atom at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-iodoaniline typically involves a multi-step process. One common method starts with the iodination of aniline to form 5-iodoaniline. This is followed by the introduction of the aminomethyl group through a Mannich reaction, which involves the condensation of formaldehyde, aniline, and a secondary amine. The reaction conditions often require acidic or basic catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of recyclable catalysts and solvents can make the process more environmentally friendly and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Aminomethyl)-5-iodoaniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The iodine atom can be reduced to form the corresponding aniline derivative.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used to replace the iodine atom under appropriate conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Aminomethyl)-5-iodoaniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Its derivatives may have therapeutic properties and can be investigated for drug development.
Industry: It can be used in the production of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism of action of 3-(Aminomethyl)-5-iodoaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl group can enhance the compound’s binding affinity to its target, while the iodine atom can influence its electronic properties and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Aminomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy: A compound with a similar aminomethyl group but different overall structure and properties.
3-(Aminomethyl)phenylboronic acid hydrochloride: Another compound with an aminomethyl group, used in different applications.
Uniqueness
3-(Aminomethyl)-5-iodoaniline is unique due to the presence of both the aminomethyl group and the iodine atom, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives.
Propriétés
Formule moléculaire |
C7H9IN2 |
|---|---|
Poids moléculaire |
248.06 g/mol |
Nom IUPAC |
3-(aminomethyl)-5-iodoaniline |
InChI |
InChI=1S/C7H9IN2/c8-6-1-5(4-9)2-7(10)3-6/h1-3H,4,9-10H2 |
Clé InChI |
DWJNJZAAPPTRRL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1N)I)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


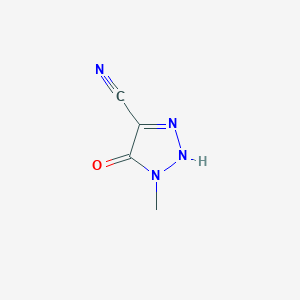
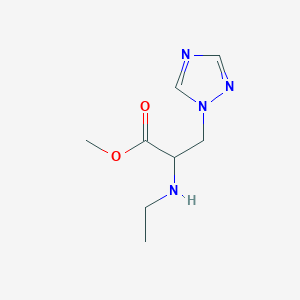

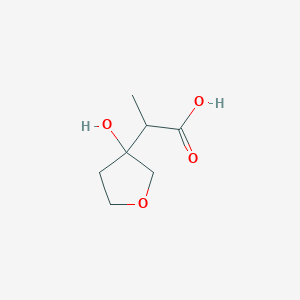
![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide;hydrochloride](/img/structure/B15313179.png)
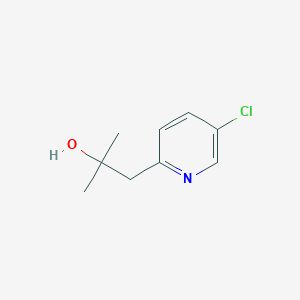
![2-[(2E)-2-(butan-2-ylidene)hydrazinyl]-4-phenyl-1,3-thiazole](/img/structure/B15313185.png)
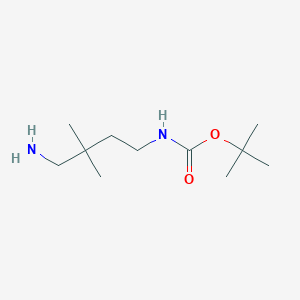
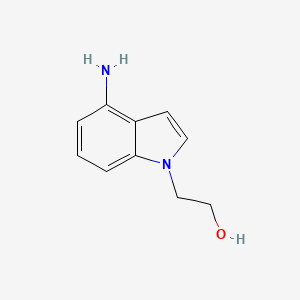
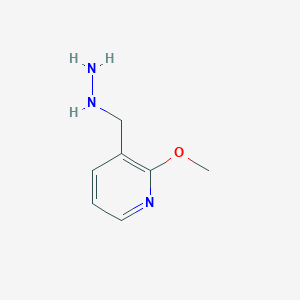
![Methyl 2-(2-azaspiro[3.3]heptan-5-yl)acetate](/img/structure/B15313194.png)
